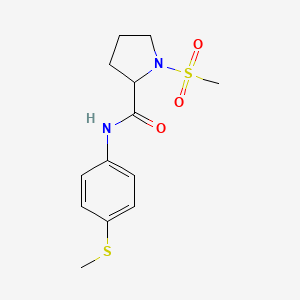
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfonyl group and a 4-(methylthio)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Attachment of the 4-(methylthio)phenyl Group: This can be accomplished through nucleophilic substitution reactions using 4-(methylthio)phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: shares structural similarities with other sulfonyl and thioether-containing compounds.
N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: Lacks the methylsulfonyl group.
1-(methylsulfonyl)pyrrolidine-2-carboxamide: Lacks the 4-(methylthio)phenyl group.
Uniqueness
The presence of both the methylsulfonyl and 4-(methylthio)phenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds
生物活性
1-(Methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H16N2O3S. The compound features a pyrrolidine ring, a carboxamide functional group, and substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The inhibition of COX-2 has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory conditions .
In vitro Studies
Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain structural analogs can effectively suppress COX-2 activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
In vivo Studies
In vivo studies have shown that similar compounds can induce tumor regression in animal models. For example, a related pyrrolidine derivative demonstrated significant efficacy in inhibiting tumor growth in xenograft models at doses as low as 15 mg/kg . These findings suggest potential applications in oncology.
Case Study 1: Anti-inflammatory Activity
A study involving the administration of pyrrolidine derivatives showed promising results in reducing inflammation in carrageenan-induced paw edema models. The tested compounds significantly reduced swelling compared to control groups, indicating their potential as anti-inflammatory agents .
Case Study 2: Cancer Therapeutics
In another study focused on cancer treatment, a compound structurally related to this compound was evaluated for its ability to inhibit MDM2, a protein that regulates the tumor suppressor p53. The results indicated that the compound could effectively modulate p53 activity and induce apoptosis in cancer cells .
特性
IUPAC Name |
N-(4-methylsulfanylphenyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-19-11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)20(2,17)18/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFHVFFVEIGPDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














